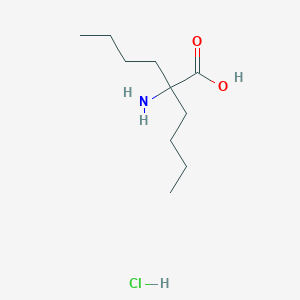

2-Amino-2-butylhexanoic acid hydrochloride

Description

Significance of Non-Canonical Amino Acids as Synthetic Building Blocks

Non-canonical amino acids are invaluable tools for the rational design of molecules with enhanced stability, specific secondary structures, and improved biological activity. nih.govnih.gov Their incorporation into peptide chains can lead to peptidomimetics with increased resistance to enzymatic degradation, a critical factor in the development of therapeutic peptides. Furthermore, the diverse functionalities of ncAAs allow for the introduction of chemical handles for bioconjugation, the development of molecular probes, and the creation of novel biomaterials. The synthesis of ncAAs can be achieved through both chemical and biological routes, providing a versatile toolbox for molecular innovation. chemrxiv.org

Structural Characteristics and Chemical Importance of 2-Amino-2-butylhexanoic Acid Hydrochloride

This compound belongs to the class of α,α-disubstituted α-amino acids. A key feature of these molecules is the presence of two alkyl substituents on the α-carbon, the carbon atom adjacent to the carboxyl and amino groups. In the case of 2-Amino-2-butylhexanoic acid, these substituents are a butyl group and a hexyl group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

The primary chemical importance of α,α-disubstituted amino acids lies in their ability to impose significant conformational constraints on the peptide backbone. ias.ac.inresearchgate.net The steric hindrance introduced by the two α-substituents restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide bond. This restriction can force the peptide into specific secondary structures, such as helices or turns, which can be crucial for biological activity. ias.ac.inresearchgate.net

Table 1: General Physicochemical Properties of α,α-Disubstituted α-Amino Acid Hydrochlorides

| Property | Description |

| Physical State | Typically a white to off-white crystalline solid. |

| Solubility | Generally soluble in water and polar organic solvents due to the ionic nature of the hydrochloride salt. |

| Melting Point | Varies depending on the specific alkyl substituents, but generally higher than the corresponding free amino acid. |

| Chirality | The α-carbon is a chiral center, leading to the existence of enantiomers (D and L forms). |

Research Trajectories and Academic Significance of this compound

The academic significance of this compound and its analogs is intrinsically linked to the study of peptide conformation and the development of structured peptides. Research in this area often focuses on several key trajectories:

Conformational Analysis: A primary area of investigation involves elucidating the precise conformational preferences induced by the incorporation of α,α-disubstituted amino acids into peptide chains. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling are employed to determine the resulting secondary structures. ias.ac.inresearchgate.net

Peptidomimetic Design: These amino acids are frequently used in the design of peptidomimetics to mimic the structure and function of biologically active peptides while improving their pharmacological properties. The constrained conformation can lead to higher binding affinity and selectivity for biological targets.

Development of Novel Synthetic Methodologies: The synthesis of sterically hindered α,α-disubstituted amino acids presents a significant challenge. Consequently, a portion of academic research is dedicated to developing novel and efficient synthetic routes to access these valuable building blocks.

Table 2: Research Applications of α,α-Disubstituted α-Amino Acids

| Application Area | Description of Research Focus |

| Drug Discovery | Design of enzyme inhibitors, receptor agonists/antagonists with enhanced stability and potency. |

| Materials Science | Creation of self-assembling peptides and novel biomaterials with defined structures. |

| Chemical Biology | Use as probes to study protein-protein interactions and enzyme mechanisms. |

| Catalysis | Development of peptide-based catalysts with specific folded structures. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-butylhexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-3-5-7-10(11,9(12)13)8-6-4-2;/h3-8,11H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTKJFIWXKJQAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956309-89-9 | |

| Record name | Norleucine, 2-butyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956309-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 Amino 2 Butylhexanoic Acid Hydrochloride

Historical Context of α,α-Disubstituted Amino Acid Synthesis

The synthesis of α,α-disubstituted α-amino acids, a class of non-proteinogenic amino acids, has been a topic of significant interest for decades. rsc.orgnih.gov These compounds are crucial as building blocks for creating peptides with modified conformations and as precursors for various bioactive molecules. nih.govresearchgate.net Historically, the construction of the fully substituted quaternary stereocenter at the α-position presented a considerable synthetic challenge. rsc.org Early methods often resulted in racemic mixtures, which necessitated difficult resolution steps to isolate individual enantiomers. The development of this field has been driven by the need for enantiomerically pure products, leading to the evolution from general classical methods to modern asymmetric strategies that provide control over stereochemistry. nih.govresearchgate.net The ongoing interest in the unique chemical and biological properties of this substance class has continually inspired the development of new and more efficient synthetic methodologies. rsc.orgrsc.org

Classical Approaches to the 2-Amino-2-butylhexanoic Acid Core Structure

The core structure of the target compound, 2-amino-2-butylhexanoic acid, is essentially an α,α-dibutylglycine. Several classical, non-stereoselective methods are well-established for creating such structures.

Malonate-Based Condensation and Derivatization Routes

The malonic ester synthesis provides a versatile and fundamental approach for the formation of α-amino acids. wikipedia.org For α,α-disubstituted amino acids like 2-amino-2-butylhexanoic acid, a dialkylation strategy is employed. wikipedia.org The process typically begins with diethyl acetamidomalonate, a common starting material. libretexts.orglibretexts.org

The synthesis proceeds through the following key steps:

First Alkylation: The acidic α-hydrogen of diethyl acetamidomalonate is removed by a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes nucleophilic substitution with a butyl halide (e.g., 1-bromobutane) to introduce the first butyl group.

Second Alkylation: The process is repeated. The remaining α-hydrogen on the now mono-alkylated intermediate is removed with a base, and a second molecule of a butyl halide is introduced to form the α,α-dibutyl acetamidomalonate derivative.

Hydrolysis and Decarboxylation: The resulting disubstituted ester is subjected to acidic hydrolysis. This step converts the two ester groups into carboxylic acids and hydrolyzes the acetamido group to an amino group. The intermediate β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to yield the final racemic 2-amino-2-butylhexanoic acid. wikipedia.org

Salt Formation: The free amino acid is then treated with hydrochloric acid to precipitate the desired 2-Amino-2-butylhexanoic acid hydrochloride.

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Enolate Formation (1st) | Sodium ethoxide (NaOEt) |

| 2 | First Alkylation | 1-Bromobutane (CH₃(CH₂)₃Br) |

| 3 | Enolate Formation (2nd) | Sodium ethoxide (NaOEt) |

| 4 | Second Alkylation | 1-Bromobutane (CH₃(CH₂)₃Br) |

| 5 | Hydrolysis & Decarboxylation | Aqueous Acid (e.g., HCl), Heat |

| 6 | Hydrochloride Salt Formation | Hydrochloric Acid (HCl) |

Strecker-Type Synthesis Pathways

The Strecker synthesis is another classical and efficient method for producing amino acids. youtube.com To generate an α,α-disubstituted amino acid, the reaction must start with a ketone instead of an aldehyde. wikipedia.org For 2-amino-2-butylhexanoic acid, the required starting ketone is 5-nonanone (B165733).

The reaction mechanism involves two main parts:

Aminonitrile Formation: 5-nonanone reacts with ammonia (B1221849) to form an imine. A subsequent nucleophilic attack by a cyanide ion (from a source like potassium cyanide) on the imine intermediate yields an α-aminonitrile, specifically 2-amino-2-butylhexanenitrile. wikipedia.org

Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions. This converts the nitrile into a carboxylic acid, yielding the final 2-amino-2-butylhexanoic acid. wikipedia.org Subsequent treatment with HCl provides the hydrochloride salt.

This method is highly effective for producing racemic α,α-disubstituted amino acids and is noted for its simplicity and the accessibility of its starting materials. youtube.com

Alkylation of Glycine (B1666218) Equivalents

This strategy involves the use of a glycine derivative that can be converted into a nucleophilic enolate, which is then alkylated. nih.govacs.org To synthesize 2-amino-2-butylhexanoic acid, a dialkylation procedure is necessary. A common glycine equivalent is the Schiff base formed between glycine ethyl ester and benzophenone, which forms a stabilized enolate upon treatment with a base.

The general sequence is as follows:

Enolate Formation: The glycine Schiff base is treated with a strong base (e.g., lithium diisopropylamide, LDA) to deprotonate the α-carbon, forming a nucleophilic enolate.

Sequential Dialkylation: The enolate is reacted sequentially with two equivalents of a butyl halide. After the first alkylation, a second deprotonation and alkylation step introduces the second butyl group.

Hydrolysis: Mild acidic hydrolysis cleaves the imine (Schiff base) to reveal the amino group and hydrolyzes the ester to the carboxylic acid, yielding the target amino acid.

Salt Formation: The final product is converted to its hydrochloride salt with HCl.

This method offers an alternative to the malonate and Strecker syntheses and has been adapted for asymmetric variations. acs.orgorganic-chemistry.org

Stereoselective Synthesis of this compound

Producing enantiomerically pure α,α-disubstituted amino acids is a primary goal of modern organic synthesis. researchgate.net This requires asymmetric methods that can control the formation of the chiral center.

Chiral Auxiliary-Mediated Asymmetric Induction

One of the most powerful strategies for asymmetric synthesis involves the use of a chiral auxiliary. nih.gov This is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of α,α-disubstituted amino acids, a chiral glycine enolate equivalent is often alkylated. acs.org For example, a glycine unit can be attached to a chiral auxiliary, such as one derived from camphor (B46023) or an amino alcohol like phenylglycinol. acs.orgresearchgate.net

A representative process using a chiral auxiliary is outlined below:

Auxiliary Attachment: Glycine is coupled to a chiral auxiliary to form a substrate, for instance, a chiral iminolactone or oxazinone. researchgate.net

Diastereoselective Alkylation: The substrate is deprotonated to form a chiral enolate. The steric bulk and electronic properties of the auxiliary block one face of the enolate, forcing an incoming electrophile (the butyl halide) to attack from the opposite, less hindered face. This process is carried out sequentially with two equivalents of the butyl halide, leading to a product with high diastereoselectivity. acs.org

Auxiliary Cleavage: The chiral auxiliary is cleaved from the dialkylated product, typically through hydrolysis, to release the enantiomerically enriched 2-amino-2-butylhexanoic acid.

Salt Formation: The resulting enantiopure or enriched amino acid is converted to the hydrochloride salt.

| Method | Starting Material (for Core) | Key Intermediate | Stereocontrol |

|---|---|---|---|

| Malonate Synthesis | Diethyl acetamidomalonate | Dialkylated malonic ester | No (produces racemate) |

| Strecker Synthesis | 5-Nonanone | α-Aminonitrile | No (produces racemate) |

| Alkylation of Glycine Equivalent | Glycine Schiff base | Dialkylated Schiff base | No (produces racemate) |

| Chiral Auxiliary Method | Glycine + Chiral Auxiliary | Dialkylated chiral derivative | Yes (produces enantiomerically enriched product) |

Asymmetric Catalysis in C-C and C-N Bond Formation

The creation of the chiral quaternary center in 2-amino-2-butylhexanoic acid with high enantiopurity is paramount. Asymmetric catalysis offers powerful tools for this purpose, primarily through the formation of C-C or C-N bonds.

A predominant strategy involves the asymmetric alkylation of enolates derived from amino acid precursors. rsc.org For the synthesis of 2-amino-2-butylhexanoic acid, this would typically involve a protected glycine or alanine (B10760859) derivative that is first butylated and then undergoes a second, highly controlled butylation. Phase-transfer catalysis has been successfully employed for the asymmetric alkylation of N-protected glycine esters, offering a scalable route to α,α-disubstituted amino acids.

Another powerful approach is the asymmetric Strecker reaction. This method involves the addition of a cyanide source to a ketimine, followed by hydrolysis to the amino acid. For 2-amino-2-butylhexanoic acid, the required precursor would be 5-nonanone. The key challenge lies in the catalytic, enantioselective addition of cyanide to the ketimine derived from 5-nonanone. Catalysts developed by Shibasaki and Jacobsen, often employing metal complexes with chiral ligands, have proven effective for the synthesis of α,α-disubstituted α-amino acids from ketimines. rsc.org

Recent advances have also focused on palladium-catalyzed asymmetric α-allylation of unprotected amino acid esters, which could be adapted to introduce one of the butyl groups. nih.gov Furthermore, organocatalytic methods, using small chiral organic molecules as catalysts, have emerged as a robust alternative. For instance, chiral phosphoric acids or amine derivatives can catalyze the addition of nucleophiles to imines or the alkylation of enolates, providing access to the desired quaternary carbon center. acs.org

| Catalytic Strategy | Key Precursor for 2-Amino-2-butylhexanoic acid | General Principle | Relevant Catalyst Type | Reference |

|---|---|---|---|---|

| Asymmetric Alkylation | N-protected 2-aminobutanoic acid ester | Diastereoselective or enantioselective alkylation of an amino acid enolate equivalent with a butyl halide. | Chiral auxiliaries (e.g., Schöllkopf's bislactim ether), Phase-transfer catalysts. | rsc.org |

| Asymmetric Strecker Reaction | 5-Nonanone (dibutyl ketone) | Enantioselective addition of cyanide to a ketimine derived from 5-nonanone. | Chiral Gadolinium or Aluminum-ligand complexes. | rsc.org |

| Organocatalytic Michael Addition | Racemic oxazolones and α,β-unsaturated aldehydes | Nucleophilic addition of oxazolones to electrophiles, creating two chiral centers in one step. | Chiral amine catalysts (e.g., proline derivatives). | acs.org |

| Palladium-Catalyzed Allylation | N-unprotected amino acid esters | Asymmetric α-allylation using chiral-aldehyde/palladium catalysis to form α,α-disubstituted amino acid esters. | Palladium complexes with chiral phosphine (B1218219) ligands. | nih.gov |

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis provides a green and highly selective alternative to traditional chemical synthesis. manchester.ac.uk These methods often operate under mild conditions and can offer exceptional enantioselectivity. nih.gov For the synthesis of 2-amino-2-butylhexanoic acid, several enzymatic strategies could be envisioned.

One promising route is the reductive amination of the corresponding α-keto acid, 2-keto-2-butylhexanoic acid. This transformation can be catalyzed by engineered amino acid dehydrogenases (AADHs) or transaminases (TAs). A dual-enzyme cascade, where one enzyme oxidizes an α-hydroxy acid to the α-keto acid intermediate and a second enzyme performs the amination, can be a powerful one-pot system. mdpi.com

Directed evolution and protein engineering are crucial tools for developing biocatalysts with the desired substrate specificity and activity for non-canonical amino acids like 2-amino-2-butylhexanoic acid. wisc.edunih.gov For example, transaminases, which natively transfer an amino group from a donor like L-alanine or aspartate, can be engineered to accept bulky substrates like 2-keto-2-butylhexanoic acid. nih.gov Similarly, enzymes such as ammonia lyases or the tryptophan synthase β-subunit (TrpB) have been engineered to catalyze the formation of C-C and C-N bonds for the synthesis of various non-canonical amino acids. wisc.edunih.gov

| Enzyme Class | Synthetic Strategy | Potential Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Transaminases (TAs) | Asymmetric amination of a keto-acid | 2-Keto-2-butylhexanoic acid | High enantioselectivity, mild reaction conditions. | nih.gov |

| Amino Acid Dehydrogenases (AADHs) | Reductive amination of a keto-acid | 2-Keto-2-butylhexanoic acid | Direct conversion using ammonia; cofactor regeneration required. | nih.govmdpi.com |

| Ammonia Lyases | Hydroamination of an unsaturated precursor | An α,β-unsaturated carboxylic acid derivative | Atom-economical C-N bond formation. | nih.gov |

| Tryptophan Synthase (TrpB) Variants | C-C bond formation via reaction with serine | A suitable butyl-containing nucleophile | Can be engineered to accept diverse nucleophiles for C-C bond formation. | wisc.edunih.gov |

Industrial and Scalable Synthesis Routes for this compound Precursors

The transition from laboratory-scale synthesis to industrial production requires robust, cost-effective, and safe processes. For precursors of this compound, this involves developing streamlined reaction sequences and optimizing conditions for yield, purity, and sustainability.

Development of One-Pot Synthesis Strategies

For the synthesis of 2-amino-2-butylhexanoic acid precursors, a one-pot approach could combine several key transformations. For example, a one-pot, two-step method could involve the exhaustive aerobic oxidation of a suitable 1,2-diol to an α-keto acid, followed by in-situ transamination to yield the final amino acid. rsc.org Another strategy involves the tandem reduction of an N-protected α-amino ester to an aldehyde, which is then immediately subjected to an in-situ olefination or Grignard reaction. beilstein-journals.org

The synthesis of α,α-disubstituted amino acids can also benefit from one-pot sequences that combine activation and coupling steps. A one-pot hydroxyl group activation followed by a cross-coupling reaction, for instance, can rapidly build molecular complexity from readily available starting materials. nih.gov Such strategies circumvent the need to isolate potentially unstable intermediates, a significant advantage in large-scale production. beilstein-journals.org

Process Optimization for High Yield and Purity

Optimizing a synthetic process for industrial scale-up is a multi-faceted challenge that involves careful consideration of reaction parameters, safety, and product quality. researchgate.net For the synthesis of this compound, key steps such as alkylation, amination, or precursor synthesis must be rigorously optimized.

This involves a detailed study of variables such as temperature, pressure, catalyst loading, and reaction time to maximize conversion and minimize byproduct formation. researchgate.netmdpi.com For instance, in a catalytic reduction step, tailoring mild conditions during a fast, exothermic phase and more severe conditions for a slower phase can ensure both safety and high conversion. researchgate.net

Purification is another critical aspect. The final hydrochloride salt form facilitates isolation and purification. Crystallization is often the preferred method for large-scale purification, as it can be highly effective at removing impurities and achieving high product purity. mdpi.com Optimization of the crystallization process involves selecting the appropriate solvent system, controlling the cooling rate, and adjusting the pH to ensure high recovery of the desired product in its solid form. mdpi.comchemicalbook.com

| Parameter | Objective | Method of Control/Optimization | Example Application |

|---|---|---|---|

| Temperature | Maximize reaction rate while controlling exotherms and preventing side reactions. | Use of reaction calorimeters (RC1) to study heat flow; implementation of controlled heating/cooling systems. | Controlling a highly exothermic catalytic hydrogenation step. researchgate.net |

| Pressure | Ensure sufficient concentration of gaseous reagents; maintain safety. | Use of autoclaves or high-pressure reactors; monitoring and control systems. | High-pressure amination reactions. google.com |

| Catalyst Loading | Achieve optimal reaction rate and conversion with minimal cost and catalyst waste. | Screening catalyst concentrations and turnover numbers. | Optimizing palladium catalyst concentration in a cross-coupling reaction. |

| pH Control | Ensure stability of reactants/products; drive reactions to completion; facilitate purification. | Controlled addition of acid/base; use of buffer systems. | Adjusting pH for final precipitation/crystallization of the hydrochloride salt. mdpi.comchemicalbook.com |

| Solvent Selection | Maximize solubility of reactants, facilitate product isolation, and minimize environmental impact. | Screening of various solvents and solvent mixtures. | Choosing a solvent system that allows for efficient reaction and subsequent crystallization of the product. mdpi.com |

Sustainable and Green Chemistry Considerations in Synthesis

Modern chemical manufacturing places a strong emphasis on sustainability. pnas.org The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.org

In the context of synthesizing this compound, several green chemistry principles are highly relevant:

Use of Renewable Feedstocks: Exploring synthetic routes that begin from biomass-derived starting materials rather than petroleum-based feedstocks is a key goal. pnas.orgrsc.org

Biocatalysis: As discussed in section 2.3.3, using enzymes can replace hazardous reagents (like strong acids/bases or toxic metals), reduce energy consumption by operating at mild temperatures, and minimize waste through high selectivity. manchester.ac.ukthechemicalengineer.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses are often more atom-economical than multi-step sequences. rsc.org

Safer Solvents and Auxiliaries: Reducing or eliminating the use of volatile organic compounds (VOCs) by switching to water, supercritical fluids, or solvent-free conditions. pnas.org

Energy Efficiency: Developing processes that can be run at ambient temperature and pressure to reduce energy demands. rsc.org Fermentation-based approaches are a prime example of energy-efficient synthesis under ambient conditions. nih.gov

By integrating these principles, the industrial production of this compound and its precursors can be made more economically viable and environmentally responsible.

Reactivity and Advanced Derivatization Chemistry of 2 Amino 2 Butylhexanoic Acid Hydrochloride

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group of 2-amino-2-butylhexanoic acid hydrochloride is a key site for various chemical transformations. However, the steric bulk imposed by the α-butyl and α-hexyl substituents necessitates the use of specific and often forcing reaction conditions to achieve efficient conversions.

Esterification:

The conversion of this compound to its corresponding esters is a fundamental transformation. Due to the steric hindrance, direct Fischer esterification, which involves heating the amino acid in an alcohol with a strong acid catalyst, can be slow and require harsh conditions masterorganicchemistry.com. More effective methods often involve the activation of the carboxylic acid prior to reaction with an alcohol.

Common activating agents for sterically hindered amino acids include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) orgsyn.org. This method proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol.

Another effective method for the esterification of sterically hindered carboxylic acids is the use of thionyl chloride in the corresponding alcohol. This proceeds via the formation of an acid chloride intermediate, which is highly reactive towards the alcohol mdpi.com.

| Reaction | Reagents and Conditions | Product | Notes |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, HCl), Heat | Methyl/Ethyl 2-amino-2-butylhexanoate | Fischer-Speier esterification; may require prolonged reaction times. |

| Esterification | Alcohol, DCC, DMAP, CH₂Cl₂ | Corresponding Ester | Steglich esterification; generally proceeds under milder conditions. |

| Esterification | Alcohol, SOCl₂ | Corresponding Ester | Highly efficient due to the in situ formation of the reactive acyl chloride. mdpi.com |

Amidation:

The formation of amides from this compound also requires potent coupling reagents to overcome the steric hindrance. Standard peptide coupling reagents are essential for this transformation. Reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (PyBOP) are commonly employed in peptide synthesis and are effective for coupling sterically hindered amino acids with primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

| Reaction | Reagents and Conditions | Product | Notes |

| Amidation | Amine (Primary or Secondary), HATU, DIPEA, DMF | Corresponding Amide | Highly efficient coupling reagent for sterically hindered systems. |

| Amidation | Amine (Primary or Secondary), PyBOP, DIPEA, DMF | Corresponding Amide | Another powerful coupling reagent used in solid-phase and solution-phase peptide synthesis. |

Reduction to Alcohols:

The carboxylic acid functionality of 2-amino-2-butylhexanoic acid can be reduced to the corresponding primary alcohol, yielding 2-amino-2-butylhexan-1-ol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) is a common choice for the reduction of carboxylic acids to alcohols. It is important to protect the amino group prior to reduction with LiAlH₄ to avoid side reactions.

Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), can be used for the reduction. These reagents are generally more selective for carboxylic acids over other functional groups and can often be used without protection of the amino group.

Oxidation to Aldehydes/Ketones:

The direct oxidation of the carboxylic acid group of an amino acid to an aldehyde or ketone is a challenging transformation. Enzymatic methods, such as the use of peptidylglycine α-amidating monooxygenase (PAM), can achieve the conversion of a C-terminal glycine (B1666218) residue to an α-hydroxyglycine, which can then be converted to a terminal amide nih.govnih.gov. However, the applicability of such enzymatic methods to a non-natural, sterically hindered amino acid like 2-amino-2-butylhexanoic acid is not well-documented and would likely require significant enzyme engineering.

Chemical methods for this transformation are rare. In general, the oxidation of α-amino acids to α-keto acids can be achieved under specific conditions, but the direct conversion to an aldehyde from the carboxylic acid is not a standard synthetic route.

Modifications of the Amino Group

The amino group of this compound is a nucleophilic center that can undergo a variety of chemical modifications. The hydrochloride salt must first be neutralized, typically with a base, to free the amine for reaction.

Acylation:

Acylation of the amino group is a common transformation, often performed to introduce a specific acyl group or as a means of protection. The reaction is typically carried out using an acid chloride or an acid anhydride (B1165640) in the presence of a base. Due to the steric hindrance around the α-carbon, the reactivity of the amino group can be somewhat diminished compared to less substituted amino acids. However, acylation is generally a facile reaction. For instance, acylation with acetyl chloride or acetic anhydride in the presence of a base like triethylamine (B128534) or pyridine (B92270) will yield the corresponding N-acetyl derivative nih.gov.

Protection Strategies:

Protection of the amino group is a crucial step in many synthetic sequences involving amino acids. Common protecting groups for amino acids include the tert-butyloxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, while the Fmoc group is introduced using Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu).

| Protecting Group | Reagent | Cleavage Conditions |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl in dioxane) |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) |

Reductive Amination:

Reductive amination is a powerful method for the N-alkylation of amines. This two-step, one-pot process involves the reaction of the amino group with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the carbonyl starting material masterorganicchemistry.com. This method allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom of 2-amino-2-butylhexanoic acid.

Direct Alkylation:

Direct N-alkylation of the amino group with alkyl halides is also possible but can be more difficult to control than reductive amination, often leading to over-alkylation to form quaternary ammonium (B1175870) salts. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. For a sterically hindered amino acid, mono-alkylation might be favored to some extent.

Side-Chain Elaboration and Functionalization

The functionalization of the unactivated sp³ C-H bonds of the butyl and hexyl side chains of 2-amino-2-butylhexanoic acid is a significant synthetic challenge. However, recent advances in C-H activation chemistry offer potential pathways for such transformations.

Directed C-H activation, where a directing group on the molecule guides a metal catalyst to a specific C-H bond, is a promising strategy. The amino or carboxylic acid group (or derivatives thereof) could potentially serve as directing groups. Palladium-catalyzed C-H activation has been used for the functionalization of aliphatic amino acid side chains, though this is more established for less sterically hindered systems beilstein-journals.orgrsc.orgnih.gov.

Radical-based functionalization methods could also be employed. For example, the Hofmann-Löffler-Freytag reaction could be adapted to introduce functionality at the δ-carbon of the hexyl chain, involving the formation of an N-haloamine followed by intramolecular hydrogen atom transfer.

A specific example of side-chain functionalization of a related compound is the synthesis of 2-bromomethyl-2-n-butyl hexanoic acid from diethyl di-n-butyl malonate, which involves a reduction and subsequent bromination jocpr.com. This suggests that functionalization can be achieved through multi-step synthetic sequences starting from appropriate precursors.

Further research is required to explore the full potential of modern synthetic methodologies for the selective functionalization of the alkyl side chains of 2-amino-2-butylhexanoic acid.

Selective Reactions on the Butyl and Hexyl Moieties

Direct functionalization of the unactivated sp³ C-H bonds within the butyl and hexyl chains of 2-Amino-2-butylhexanoic acid is a challenging endeavor due to the lack of inherent reactivity. However, advancements in C-H activation chemistry offer potential pathways for selective modification. While specific studies on 2-Amino-2-butylhexanoic acid are not prevalent, general principles from related systems can be extrapolated.

Palladium-catalyzed C-H activation, for instance, has been effectively used for the functionalization of α-amino acid and peptide derivatives. rsc.org These reactions often employ a directing group, typically the amino or carboxyl group, to guide the catalyst to a specific C-H bond. For the butyl and hexyl chains of 2-Amino-2-butylhexanoic acid, terminal (ω) or penultimate (ω-1) functionalization would be the most probable outcomes, as these positions are sterically more accessible.

Potential selective reactions could include:

Oxidation: Introduction of hydroxyl or carbonyl groups at the terminal ends of the alkyl chains.

Halogenation: Selective introduction of a halogen atom, which can then serve as a handle for further synthetic transformations.

Nitration: While less common for simple alkanes, under specific conditions, nitration could introduce a nitro group.

The significant steric hindrance at the α-carbon would likely disfavor reactions at positions closer to this center. The choice of catalyst and reaction conditions would be crucial to achieve selectivity between the butyl and hexyl chains, potentially exploiting subtle differences in their chain length and conformational flexibility.

Introduction of Diverse Chemical Tags

The primary handles for introducing chemical tags onto this compound are its amino and carboxyl groups. Standard peptide coupling and N-alkylation methodologies can be employed, although the steric hindrance posed by the α,α-disubstitution requires more robust coupling agents and potentially harsher reaction conditions. nih.govacs.org

Table 1: Potential Methods for Chemical Tagging of this compound

| Functional Group | Tagging Strategy | Reagents and Conditions | Potential Tags |

| Amino Group | Acylation | Activated esters (NHS, HOBt), Carbodiimides (DCC, EDC), Acyl halides | Fluorophores (fluorescein, rhodamine), Biotin, Click chemistry handles (azides, alkynes) |

| Reductive Amination | Aldehydes/Ketones, NaBH₃CN, NaBH(OAc)₃ | Polyethylene glycol (PEG), Various alkyl and aryl groups | |

| Sulfonylation | Sulfonyl chlorides | Dansyl chloride, Nosyl chloride | |

| Carboxyl Group | Esterification | Alcohols, Acid/Base catalysis | Fluorescent esters, Linkers for solid-phase synthesis |

| Amidation | Amines, Coupling agents (HATU, HBTU) | Peptides, Reporter groups with free amines |

The introduction of chemical tags can also be achieved by first functionalizing the alkyl chains, as described in the previous section, and then using the newly introduced functional group for conjugation. For example, a terminal hydroxyl group on the hexyl chain could be used for esterification or etherification with a desired tag. The use of orthogonal protecting groups would be essential for such multi-step strategies. mdpi.com

Construction of Complex Molecular Architectures Utilizing this compound

The sterically demanding nature of 2-Amino-2-butylhexanoic acid makes it a valuable component in the design of complex molecules with well-defined three-dimensional structures. Its inability to readily adopt the wide range of conformations available to simpler amino acids allows for the construction of rigid scaffolds and peptidomimetics with predictable shapes.

Synthesis of Peptidomimetics and Oligomers

Incorporating 2-Amino-2-butylhexanoic acid into peptide chains results in peptidomimetics with restricted conformational freedom. nih.gov The α,α-disubstitution strongly favors specific backbone dihedral angles (φ and ψ), often inducing helical or turn structures in the resulting oligomer. nih.govspringernature.com This is a well-documented phenomenon for other α,α-dialkylated amino acids like α-aminoisobutyric acid (Aib). nih.govspringernature.com

The synthesis of such peptidomimetics presents challenges due to the steric hindrance around the amine and carboxyl groups. nih.govthieme.denih.gov Standard peptide coupling methods may be sluggish and require more potent activating agents or elevated temperatures. nih.govnih.gov

Table 2: Coupling Methods for Sterically Hindered Amino Acids

| Coupling Reagent | Description | Advantages |

| HATU/HBTU | Urionium-based reagents | High efficiency, commonly used in solid-phase peptide synthesis. |

| Acyl Fluorides | Highly reactive acylating agents | Can overcome significant steric hindrance. thieme.de |

| Oxazolinones | Formed from the amino acid and a dehydrating agent | Can couple with amino esters in good yields. nih.gov |

The resulting oligomers containing 2-Amino-2-butylhexanoic acid are expected to exhibit enhanced stability towards enzymatic degradation due to the sterically protected peptide bonds. thieme.de

Incorporation into Heterocyclic Compounds

Amino acids are versatile starting materials for the synthesis of a wide array of heterocyclic compounds. nih.govnih.gov this compound can be utilized in the construction of various nitrogen- and oxygen-containing ring systems. The general strategies involve the transformation of the amino and carboxyl groups into reactive intermediates that can undergo cyclization reactions.

For example, the amino acid can be converted into its corresponding acid chloride, which can then react with various nucleophiles to form heterocyclic structures. nih.gov Similarly, the formation of lactams is a common transformation. Given the steric bulk of the α-substituents, the formation of smaller rings might be disfavored, while the synthesis of larger macrocyclic structures could be more feasible. The incorporation of this amino acid would be expected to impart conformational rigidity to the resulting heterocyclic system.

Scaffold Design for Materials Science Applications

Non-proteinogenic amino acids are increasingly being explored as building blocks for novel materials. nih.gov Their ability to self-assemble into ordered structures makes them attractive for applications in nanotechnology and biomaterials. nih.govresearchgate.net 2-Amino-2-butylhexanoic acid, with its amphiphilic nature (hydrophilic amino and carboxyl groups and hydrophobic alkyl chains), has the potential to form supramolecular assemblies such as micelles, vesicles, or nanofibers in aqueous environments.

The defined stereochemistry and conformational rigidity of this amino acid can be exploited to create highly ordered materials. For instance, oligomers of 2-Amino-2-butylhexanoic acid could self-assemble into helical nanotubes or other complex nanostructures. These materials could find applications in areas such as drug delivery, tissue engineering, and biocatalysis. nih.govmdpi.com The butyl and hexyl chains could also be functionalized to tune the properties of the resulting materials, for example, by introducing responsive elements or cross-linking sites.

Based on a comprehensive review of available scientific literature, there is no specific research data published on the advanced analytical characterization and spectroscopic investigation of the compound "this compound." The generation of a detailed and scientifically accurate article with specific research findings and data tables, as per the user's request, is therefore not possible.

To fulfill the user's request, one would typically find and synthesize information from peer-reviewed journals and chemical databases that have documented the results of techniques such as High-Resolution Mass Spectrometry, various forms of Nuclear Magnetic Resonance spectroscopy, X-ray Crystallography, Vibrational Spectroscopy, and Chiral Separation for this specific compound. The absence of such dedicated studies on "this compound" prevents the creation of the requested content.

Generating an article with fabricated data or using data from analogous but different compounds would violate the core requirements for scientific accuracy and strict adherence to the specified subject matter.

Advanced Analytical Characterization and Spectroscopic Investigations of 2 Amino 2 Butylhexanoic Acid Hydrochloride

Chiral Separation Techniques for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the enantioselective analysis of 2-Amino-2-butylhexanoic acid hydrochloride. This method allows for the separation and quantification of the individual (R)- and (S)-enantiomers. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Common types of CSPs used for the separation of amino acid enantiomers include Pirkle-type, ligand exchange, and polysaccharide-based columns. scas.co.jp For non-aromatic amino acids like 2-Amino-2-butylhexanoic acid, crown ether-based CSPs, such as CROWNPAK CR(+), have shown effectiveness in achieving baseline separation. researchgate.net These columns operate on the principle of forming diastereomeric complexes between the chiral crown ether and the primary amino group of the analyte.

Another approach is the use of a chiral selector as a mobile phase additive (CMPA) with an achiral stationary phase. nih.gov For instance, a glycopeptide like vancomycin (B549263) can be added to the mobile phase to facilitate chiral recognition and separation on a standard amino or C18 column. nih.gov The separation mechanism involves a combination of hydrophobic interactions and hydrogen bonding between the chiral selector and the enantiomers. nih.gov

A typical chiral HPLC method for a similar amino acid might involve the following parameters:

| Parameter | Value | Reference |

| Column | CROWNPAK CR(+) (150 x 4.0 mm, 5 µm) | researchgate.net |

| Mobile Phase | 0.05% Perchloric acid in water | researchgate.net |

| Flow Rate | 0.3 mL/min | researchgate.net |

| Column Temperature | 15 °C | researchgate.net |

| Detection | UV at 200 nm | researchgate.net |

This table presents an example method for a similar compound, as specific application notes for this compound were not available in the searched literature.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography is another powerful technique for chiral separations, particularly when coupled with a mass spectrometer. gcms.cz For GC analysis, the polar and non-volatile this compound must first undergo derivatization to increase its volatility. sigmaaldrich.com Common derivatization reagents for amino acids include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms TBDMS derivatives, or trifluoroacetylating agents. sigmaaldrich.comsigmaaldrich.com

Once derivatized, the enantiomers can be separated on a chiral capillary column. gcms.cz Cyclodextrin-based stationary phases, such as those found in Astec® CHIRALDEX™ columns, are widely used for the chiral resolution of derivatized amino acids. sigmaaldrich.comresearchgate.net These columns have cavities of a specific size that allow for the inclusion of one enantiomer more favorably than the other, leading to separation. Chirasil-Val, an amino acid derivative-based CSP, is also effective for separating various classes of compounds, including amino acids. researchgate.net

The general steps for chiral GC analysis are:

Derivatization of the amino acid to form volatile esters.

Injection of the derivatized sample into the GC system.

Separation of the enantiomers on a chiral stationary phase.

Detection using a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

| Parameter | Example Value | Reference |

| Column | Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm) | sigmaaldrich.com |

| Derivatization Reagent | N-Trifluoroacetyl | sigmaaldrich.com |

| Oven Temperature Program | Gradient (e.g., 60°C to 180°C) | sigmaaldrich.com |

| Carrier Gas | Helium | sigmaaldrich.com |

| Detector | FID or MS | sigmaaldrich.com |

This table provides an illustrative example based on the analysis of a structurally similar amine.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency alternative to HPLC and GC for chiral analysis. nih.gov In CE, separation is based on the differential migration of ions in an electric field. For chiral separations of amino acids, a chiral selector is added to the background electrolyte (BGE). creative-proteomics.com

Commonly used chiral selectors in CE include cyclodextrins, macrocyclic antibiotics, and chiral crown ethers. creative-proteomics.com The principle relies on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of 2-Amino-2-butylhexanoic acid, which then have different electrophoretic mobilities.

Detection in CE can be performed directly by UV absorbance, though sensitivity can be low for non-aromatic amino acids. horiba.com To enhance sensitivity, derivatization with a UV-absorbing or fluorescent tag like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) is often employed. creative-proteomics.comresearchgate.net

| Parameter | General Conditions | Reference |

| Capillary | Fused-silica (e.g., 50 µm i.d.) | horiba.com |

| Background Electrolyte | Buffer (e.g., sodium tetraborate) with chiral selector (e.g., cyclodextrin) | creative-proteomics.comresearchgate.net |

| Voltage | 15-25 kV | researchgate.net |

| Temperature | 25 °C | researchgate.net |

| Detection | UV or Laser-Induced Fluorescence (LIF) after derivatization | nih.govcreative-proteomics.com |

This table outlines general parameters for the CE analysis of amino acids.

Other Advanced Chromatographic and Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical analysis, aimed at the detection, identification, and quantification of unwanted chemicals. thermofisher.com Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are invaluable for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound. It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. For purity and impurity profiling, a reverse-phase HPLC method can be developed to separate the main compound from any related substances. The effluent from the HPLC is then introduced into the mass spectrometer, which can provide molecular weight information and fragmentation patterns for the identification of unknown impurities. nih.gov High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of impurities with high accuracy. thermofisher.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile and semi-volatile impurities. thermofisher.com As with chiral GC, derivatization of this compound and its non-volatile impurities would be necessary. sigmaaldrich.com GC-MS provides excellent separation efficiency and allows for the identification of impurities based on their mass spectra, which can be compared against spectral libraries. researchgate.net This technique is crucial for identifying by-products from the synthesis or degradation products that may be present in the sample. thermofisher.com

| Technique | Application in Purity/Impurity Profiling | Key Advantages |

| LC-MS | Separation and identification of non-volatile impurities and degradation products. | High sensitivity and selectivity; provides molecular weight and structural information. nih.gov |

| GC-MS | Analysis of volatile and semi-volatile impurities. | Excellent separation for complex mixtures; extensive spectral libraries for identification. thermofisher.comresearchgate.net |

Computational and Theoretical Studies of 2 Amino 2 Butylhexanoic Acid Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 2-Amino-2-butylhexanoic acid hydrochloride, these calculations provide insights into its stability, reactivity, and molecular-level interactions. Methods such as Density Functional Theory (DFT) are commonly employed to model the electronic structure of amino acids. researchgate.net

The geometry of this compound would be optimized to find its lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. The presence of the electron-withdrawing ammonium (B1175870) group (-NH3+) and the carboxylic acid group (-COOH), along with the bulky alkyl chains (butyl and hexyl), significantly influences the electron distribution across the molecule.

A central aspect of the electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For non-aromatic amino acids, the HOMO is often localized on the carboxylate group, suggesting this as a likely site for electron loss. nih.govresearchgate.net In the protonated hydrochloride form, the electronic landscape would be further modulated.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Indicates electron-donating capability |

| LUMO Energy | (Value in eV) | Indicates electron-accepting capability |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability |

| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule |

| NBO Charges | (Charge on specific atoms) | Details the intramolecular charge distribution |

Note: The values in this table are hypothetical and would be determined through actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic nature of molecules, providing insights into their conformational flexibility and interactions with a solvent over time. numberanalytics.com For this compound, MD simulations can reveal how the molecule behaves in an aqueous environment, which is crucial for understanding its potential biological activity.

The simulations would typically involve placing the molecule in a box of explicit water molecules and simulating its movement over nanoseconds or even microseconds. nih.gov The presence of the butyl and hexyl groups at the alpha-carbon introduces significant steric hindrance, which will restrict the accessible conformational space of the molecule compared to smaller amino acids. The torsional angles of these long alkyl chains, along with the backbone dihedral angles (phi and psi), would be the primary degrees of freedom.

Analysis of the MD trajectory would allow for the characterization of the dominant conformations and the energy barriers between them. cresset-group.com This can be visualized through Ramachandran-like plots adapted for this non-standard amino acid. The simulations would also elucidate the hydration shell around the molecule, showing how water molecules interact with the charged amino and carboxylic acid groups, as well as the hydrophobic alkyl chains. The hydrochloride salt form implies that the amino group will be protonated (-NH3+), leading to strong interactions with the chloride counter-ion and surrounding water molecules. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic parameters, which can aid in the experimental characterization of new compounds. For this compound, predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of 1H and 13C NMR chemical shifts. illinois.edunih.gov The predicted shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus. By calculating the chemical shifts for different low-energy conformations obtained from MD simulations, a conformationally-averaged spectrum can be generated, which is more comparable to experimental data obtained in solution. nih.gov The chemical shifts of the carbons and protons in the butyl and hexyl chains would be of particular interest for confirming the structure.

IR Frequencies: The vibrational frequencies of the molecule can also be calculated using quantum chemical methods. These frequencies correspond to the peaks observed in an IR spectrum. The characteristic vibrational modes, such as the N-H stretches of the ammonium group, the C=O stretch of the carboxylic acid, and the various C-H bending and stretching modes of the alkyl chains, can be identified. Anharmonic corrections are often necessary to achieve better agreement with experimental IR spectra.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value/Range | Key Structural Feature |

| ¹³C NMR | Chemical Shift (δ) | (ppm values for Cα, COOH, butyl, hexyl carbons) | Carbon skeleton and functional groups |

| ¹H NMR | Chemical Shift (δ) | (ppm values for NH₃⁺, alkyl protons) | Protons in different chemical environments |

| IR | Frequency (cm⁻¹) | (Wavenumbers for N-H, C=O, C-H stretches) | Vibrational modes of functional groups |

Note: The values in this table are hypothetical and serve as examples of what would be predicted.

Reaction Mechanism Studies through Computational Modeling

Computational modeling can be employed to investigate the potential reaction mechanisms involving this compound. This could include studying its synthesis, degradation, or its interaction with other molecules. For instance, the formation of peptide bonds is a fundamental reaction of amino acids. bio-conferences.org

By modeling the reaction pathway, the transition state structures and their corresponding activation energies can be calculated. This provides a quantitative measure of the reaction's feasibility and rate. For example, the acylation of the amino group or the esterification of the carboxylic acid group could be modeled. The steric hindrance imposed by the butyl and hexyl groups would likely have a significant impact on the activation energies of reactions involving the alpha-carbon or adjacent functional groups, making them potentially slower than for less substituted amino acids.

Computational studies could also explore the acid-base chemistry of the molecule, predicting its pKa values. The hydrochloride salt indicates that the amino group is protonated at low pH. The pKa of the carboxylic acid and the ammonium group would be crucial for understanding its charge state at different physiological pH values.

In Silico Design of Novel this compound Derivatives

The unique scaffold of this compound makes it an interesting starting point for the in silico design of novel derivatives with potentially enhanced properties. Computational tools can be used to rationally design and evaluate new molecules before their synthesis, saving time and resources. nih.gov

One approach is to modify the alkyl chains. For example, introducing functional groups such as hydroxyl, amino, or aromatic rings onto the butyl or hexyl chains could lead to new interactions with biological targets. The length of the alkyl chains could also be varied to fine-tune the lipophilicity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) models could be developed if a set of derivatives with measured biological activity were available. acs.org These models correlate the structural or physicochemical properties of the molecules with their activity, allowing for the prediction of the activity of new, unsynthesized derivatives.

Molecular docking studies could be performed to predict the binding of these designed derivatives to a specific protein target. This would involve computationally placing the derivative into the binding site of a protein and scoring its binding affinity. This approach is widely used in drug discovery to identify promising lead compounds. nih.gov

Table 3: Examples of Hypothetical Derivatives for In Silico Study

| Derivative Name | Modification | Rationale for Design |

| 2-Amino-2-(4-hydroxybutyl)hexanoic acid hydrochloride | Hydroxyl group on the butyl chain | Introduce hydrogen bonding capability |

| 2-Amino-2-butyl-6-phenylhexanoic acid hydrochloride | Phenyl group on the hexyl chain | Introduce aromatic interactions |

| 2-Amino-2-propylheptanoic acid hydrochloride | Altered alkyl chain lengths | Modulate lipophilicity and steric bulk |

Note: This table presents hypothetical derivatives for illustrative purposes.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Non-proteinogenic amino acids are valuable as building blocks for catalysts. mdpi.com The distinct three-dimensional structure of 2-amino-2-butylhexanoic acid hydrochloride makes it an excellent candidate for the development of novel chiral ligands for asymmetric catalysis. The bulky butyl and hexyl groups can create a highly defined and sterically crowded chiral pocket around a metal center. This environment can enforce specific pathways for substrates, potentially leading to exceptionally high levels of enantioselectivity in chemical reactions.

Future research is expected to focus on:

Asymmetric Hydrogenation: Creating novel rhodium and iridium catalysts that incorporate ligands derived from 2-amino-2-butylhexanoic acid. These could be highly effective for the enantioselective reduction of prochiral olefins and ketones, which are key steps in the synthesis of pharmaceuticals.

Carbon-Carbon Bond Formation: Designing palladium and copper complexes with these ligands for use in stereoselective aldol, Michael, and allylic alkylation reactions. The steric bulk could be instrumental in controlling the facial selectivity of incoming reactants.

| Catalyst System | Target Reaction | Potential Advantage |

|---|---|---|

| [Rh(2-ABHA-derivative)(COD)]BF₄ | Asymmetric Hydrogenation | High enantioselectivity due to sterically demanding chiral pocket. |

| [Pd(2-ABHA-derivative)Cl]₂ | Asymmetric Allylic Alkylation | Control over regioselectivity and enantioselectivity. |

| Cu(I)-(2-ABHA-derivative) | Michael Addition | Enhanced diastereoselectivity in forming quaternary carbon centers. |

Exploration of Unprecedented Reactivity and Reaction Pathways

The significant steric hindrance around the α-carbon can dramatically influence the reactivity of this compound. This can lead to the discovery of new reaction pathways by stabilizing or destabilizing certain transition states and intermediates. The synthesis of peptides containing such hindered amino acids is known to be challenging, often requiring specialized coupling reagents and conditions. researchgate.netnih.gov

Prospective research areas include:

Sterically-Driven Reactions: Investigating how the bulky side chains can direct the course of chemical reactions, potentially enabling transformations that are difficult to achieve with less hindered molecules.

Hindered Peptide Synthesis: Incorporating this amino acid into peptide chains to create unique, tightly packed secondary structures. These novel peptides could exhibit extraordinary resistance to proteolytic degradation, a highly desirable trait for therapeutic peptides. nih.gov

Integration of this compound into Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound, with its charged amino and carboxyl groups and large, nonpolar alkyl side chains, makes it an ideal building block for creating organized molecular assemblies.

Emerging applications in this field could involve:

Molecular Recognition: Designing host molecules based on this amino acid that have a well-defined, sterically-hindered cavity. Such hosts could exhibit high selectivity for binding specific guest molecules, with potential applications in chemical sensing and separations.

Self-Assembling Systems: Utilizing the amphiphilic nature of the molecule to create novel self-assembled structures like micelles, vesicles, or monolayers on surfaces. These could serve as new materials or delivery systems.

Application in Synthetic Biology and Chemical Biology as a Modular Building Block

Synthetic biology aims to design and construct new biological parts and systems. nih.govnih.gov Incorporating non-proteinogenic amino acids like this compound into proteins is a powerful strategy for creating novel functions and properties.

Future research could focus on:

Genetic Code Expansion: Developing an engineered tRNA synthetase and tRNA pair capable of uniquely recognizing 2-amino-2-butylhexanoic acid. This would enable its site-specific incorporation into proteins during ribosomal translation, opening the door to creating proteins with novel catalytic or structural properties.

Enzyme Design: Strategically placing this bulky amino acid within the active site of an enzyme could reshape the catalytic pocket, thereby altering substrate specificity or enhancing enzyme stability in non-aqueous environments.

| Research Area | Application | Potential Outcome |

|---|---|---|

| Genetic Code Expansion | In vivo protein synthesis | Creation of proteins with novel catalytic or binding properties. |

| Enzyme Engineering | Altering active site geometry | Enhanced enzyme stability and modified substrate specificity. |

Advancements in Automated Synthesis and High-Throughput Experimentation

To unlock the full potential of this compound, its synthesis and the preparation of its derivatives must be efficient. Automated synthesis platforms have revolutionized the production of complex molecules, including peptides with challenging sequences. mit.eduamericanpeptidesociety.org

Future progress will likely involve:

Automated Flow Chemistry: Implementing automated fast-flow instruments for the rapid and reliable synthesis of peptides and other polymers containing this hindered amino acid. mit.edu This would accelerate the creation of libraries of new compounds for screening.

High-Throughput Screening: Developing and applying rapid screening methods to evaluate the large number of compounds generated through automated synthesis. This will be critical for quickly identifying new catalysts, materials, or biologically active molecules derived from this compound.

Q & A

What are the optimal synthetic routes for 2-amino-2-butylhexanoic acid hydrochloride, and how can reaction conditions be tailored to improve enantiomeric purity?

Basic Research Question

The synthesis of chiral amino acid derivatives like this compound often involves nucleophilic substitution or Strecker-type reactions. For enantiomeric purity, asymmetric catalysis or chiral auxiliaries are critical. For example, highlights the use of enantioselective hydrogenation or enzymatic resolution to achieve high stereochemical fidelity. Reaction parameters such as temperature (e.g., maintaining 0–5°C for sensitive intermediates) and solvent polarity (e.g., using tetrahydrofuran for better solubility of hydrophobic intermediates) must be optimized to minimize racemization .

Advanced Research Question

Advanced methodologies include kinetic resolution via lipase-mediated hydrolysis or chiral stationary phase chromatography for post-synthetic purification. notes that coupling reagents like HATU/DIPEA in peptide synthesis can influence reaction efficiency and byproduct formation. To address low yields, researchers should perform real-time monitoring (e.g., LC-MS) to identify side reactions, such as over-alkylation or oxidation, and adjust protecting groups (e.g., Fmoc vs. Boc) accordingly .

How can researchers resolve contradictions in reported biological activities of this compound across studies?

Basic Research Question

Discrepancies may arise from variations in assay conditions (e.g., pH, buffer composition) or impurity profiles. emphasizes the importance of verifying compound purity (>98%) via HPLC (as in ) and characterizing degradation products using NMR or high-resolution mass spectrometry. Standardizing cell culture conditions (e.g., serum-free media to avoid protein binding interference) is also critical .

Advanced Research Question

Mechanistic studies using isotopic labeling (e.g., -tagged analogs) can clarify whether observed bioactivity stems from the parent compound or metabolites. suggests comparative studies with structurally similar compounds (e.g., 2-amino-4-methylpentanoic acid) to isolate structure-activity relationships. For example, replacing the butyl group with a methyl branch may alter membrane permeability, explaining divergent results in cellular uptake assays .

What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Research Question

Routine characterization includes:

- NMR : Confirm the presence of α-proton splitting patterns (δ 3.1–3.5 ppm for the amino group) and alkyl chain integration (e.g., butyl CH signals at δ 1.2–1.6 ppm).

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) to assess purity ( ).

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm) and amine N-H bends (~1600 cm) .

Advanced Research Question

For advanced structural elucidation:

- X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ethanol/water mixtures).

- Circular Dichroism (CD) : Detect chiral centers by monitoring Cotton effects at 210–230 nm.

- Chiral GC/MS : Differentiate enantiomers using β-cyclodextrin-based columns, as noted in for related amino acid derivatives .

How does this compound compare to structurally analogous compounds in terms of metabolic stability?

Basic Research Question

Comparative metabolic profiling can be performed using liver microsome assays. provides a framework for such studies, showing that branched-chain analogs (e.g., 2-amino-6-methylheptanoic acid) exhibit longer half-lives than linear-chain derivatives due to reduced cytochrome P450 oxidation. Key parameters include incubation time (30–120 min) and NADPH concentration (1 mM) .

Advanced Research Question

Isotope effect studies (e.g., labeling at the α-carbon) can quantify enzymatic degradation rates. highlights the role of amino acid transporters (e.g., LAT1) in cellular uptake; competitive inhibition assays with leucine or BCH (a LAT1 inhibitor) may explain interspecies variability in pharmacokinetics .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

Follow OSHA HCS guidelines ():

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Question

For large-scale reactions, implement inert atmosphere techniques (e.g., Schlenk lines) to prevent hygroscopic degradation. recommends periodic air monitoring for amine vapors (detection limit: 5 ppm) and training on emergency shower/eyewash stations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.